molecular formula C11H22N2O5 B14260167 Butanamide, N,N'-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy- CAS No. 178960-93-5

Butanamide, N,N'-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-

Katalognummer: B14260167
CAS-Nummer: 178960-93-5
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: PYUFTMNPQJEVTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] is a chemical compound known for its unique structure and properties It is characterized by the presence of two butanamide groups connected by a 2-hydroxy-1,3-propanediyl linker, each with an additional hydroxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] typically involves the reaction of butanamide derivatives with a 2-hydroxy-1,3-propanediyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy groups can yield carbonyl compounds, while reduction of the amide groups can produce amines .

Wissenschaftliche Forschungsanwendungen

Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .

Eigenschaften

CAS-Nummer

178960-93-5

Molekularformel

C11H22N2O5

Molekulargewicht

262.30 g/mol

IUPAC-Name

4-hydroxy-N-[2-hydroxy-3-(4-hydroxybutanoylamino)propyl]butanamide

InChI

InChI=1S/C11H22N2O5/c14-5-1-3-10(17)12-7-9(16)8-13-11(18)4-2-6-15/h9,14-16H,1-8H2,(H,12,17)(H,13,18)

InChI-Schlüssel

PYUFTMNPQJEVTF-UHFFFAOYSA-N

Kanonische SMILES

C(CC(=O)NCC(CNC(=O)CCCO)O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.